molecular formula C22H21N5O2 B2759748 2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 612053-55-1

2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2759748
CAS No.: 612053-55-1
M. Wt: 387.443
InChI Key: OTKVAQBLNGTETR-UHFFFAOYSA-N
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Description

2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C22H21N5O2 and its molecular weight is 387.443. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds similar to the specified chemical have been synthesized and characterized, revealing their structure and potential biological activities. For instance, the synthesis of pyrazole and antibacterial pyrazolopyrimidine derivatives showcases the broad interest in such compounds for their potential biological activities. These synthesized compounds have been fully characterized using techniques such as 1H NMR, 13C NMR, IR, and HRMS, and some have demonstrated significant antibacterial activity (Rahmouni et al., 2014).

Antioxidant and Antimicrobial Activities

Research has focused on evaluating the antioxidant and antimicrobial activities of new compounds within this chemical class. For example, a study on the synthesis, antioxidant, and antimicrobial activities of new 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and related derivatives highlighted the potential of these compounds in medical applications. The study included methods for synthesizing these compounds and assessing their activities, revealing that some compounds displayed high activity against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans (Bassyouni et al., 2012).

Spectroscopic and Structural Analysis

Spectroscopic and structural analyses have been conducted on similar compounds to determine their potential active structures and interactions at the molecular level. One study provided the crystal structure of a compound through single crystal X-ray diffraction, offering insights into its structural properties and potential as an active molecule in various applications (Ganapathy et al., 2015).

Molecular Docking and In Vitro Screening

Molecular docking and in vitro screening studies have been performed to explore the binding modes of these compounds to target enzymes, suggesting their pharmaceutical importance. For example, a study on the synthesis, molecular docking, and in vitro screening of novel triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives indicated moderate to good binding energies of the ligands on the target protein, highlighting the compounds' potential antimicrobial and antioxidant activity (Flefel et al., 2018).

Properties

IUPAC Name

2-amino-6-(3-imidazol-1-ylpropyl)-7-methyl-5-oxo-4-phenyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-15-12-18-20(22(28)27(15)10-5-9-26-11-8-25-14-26)19(16-6-3-2-4-7-16)17(13-23)21(24)29-18/h2-4,6-8,11-12,14,19H,5,9-10,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKVAQBLNGTETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)N1CCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.